molecular formula C14H32BrN B14016553 Methyl(tridecyl)azanium;bromide

Methyl(tridecyl)azanium;bromide

Cat. No.: B14016553
M. Wt: 294.31 g/mol
InChI Key: NIILHKUNQFSIDT-UHFFFAOYSA-N
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Description

Methyl(tridecyl)azanium;bromide is a quaternary ammonium compound with the chemical formula C14H32BrN. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(tridecyl)azanium;bromide can be synthesized through a quaternization reaction. This involves the reaction of tridecylamine with methyl bromide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or acetone, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where tridecylamine and methyl bromide are continuously fed into the system. The reaction mixture is then purified through distillation or crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(tridecyl)azanium;bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include mild temperatures and the presence of a solvent like water or alcohol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions usually require acidic or neutral pH conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are generally carried out in an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield corresponding oxides or hydroxides.

Scientific Research Applications

Methyl(tridecyl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell lysis buffers for the extraction of cellular components.

    Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of Methyl(tridecyl)azanium;bromide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as a disinfectant and in cell lysis applications. The molecular targets include membrane lipids and proteins, and the pathways involved are primarily related to membrane disruption and cell death.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain.

Uniqueness

Methyl(tridecyl)azanium;bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties without excessive hydrophobicity.

Properties

Molecular Formula

C14H32BrN

Molecular Weight

294.31 g/mol

IUPAC Name

methyl(tridecyl)azanium;bromide

InChI

InChI=1S/C14H31N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-2;/h15H,3-14H2,1-2H3;1H

InChI Key

NIILHKUNQFSIDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC[NH2+]C.[Br-]

Origin of Product

United States

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